3-(4-MethylbenZyloxy)phenylZinc bromide
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Overview
Description
3-(4-Methylbenzyloxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the zinc atom makes it a versatile reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 3-(4-Methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(4-Methylbenzyloxy)phenyl bromide+Zn→3-(4-Methylbenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities that could affect the performance of the compound in subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is usually carried out in the presence of a base such as potassium carbonate.
Addition Reactions: These reactions often involve aldehydes or ketones as electrophiles, leading to the formation of secondary or tertiary alcohols.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Addition Reactions: The major products are secondary or tertiary alcohols, depending on the electrophile used.
Scientific Research Applications
3-(4-Methylbenzyloxy)phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological pathways.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which 3-(4-Methylbenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive towards electrophiles. The zinc atom acts as a nucleophile, attacking the electrophilic center of the coupling partner. This results in the formation of a new carbon-carbon bond, facilitated by the palladium catalyst in the case of Suzuki-Miyaura coupling.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 4-Methylbenzylzinc chloride
- Cyclohexylzinc bromide
Comparison
3-(4-Methylbenzyloxy)phenylzinc bromide is unique due to the presence of the 4-methylbenzyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc bromide, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C14H13BrOZn |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SQHDYTFCIOLPKI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
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